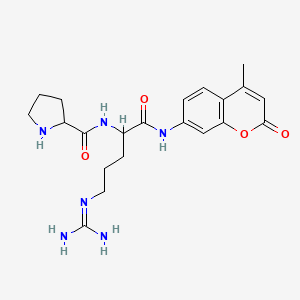
H-Pro-Arg-AMC . 2 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Pro-Arg-AMC . . This compound is valuable in biochemical research for studying enzyme activity and inhibitor screening.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Arg-AMC . 2 HCl involves multiple steps, starting with the preparation of the amino acid derivatives and their subsequent coupling. The general synthetic route includes:
Protection of Amino Groups: Protecting groups are used to prevent unwanted reactions at the amino sites.
Coupling Reaction: The protected amino acids are coupled using reagents like carbodiimides (e.g., DCC) in the presence of catalysts such as HOBt.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Purification: The compound is purified using techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. Quality control measures, including HPLC and mass spectrometry, ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-Pro-Arg-AMC . 2 HCl can undergo various chemical reactions, including:
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the chromophore moiety.
Substitution: The amino groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces amino acids and chromophore derivatives.
Oxidation: Yields oxidized chromophore products.
Reduction: Results in reduced chromophore derivatives.
Aplicaciones Científicas De Investigación
H-Pro-Arg-AMC . 2 HCl is extensively used in scientific research, particularly in:
Biochemistry: As a fluorogenic substrate to study enzyme kinetics and activity, especially for DPAP1.
Drug Discovery: Screening potential inhibitors of DPAP1, aiding in the development of antimalarial drugs.
Molecular Biology: Investigating protein-protein interactions and enzyme mechanisms.
Medical Research: Understanding the role of DPAP1 in malaria pathology and exploring therapeutic interventions
Mecanismo De Acción
H-Pro-Arg-AMC . 2 HCl functions by being cleaved by DPAP1, releasing a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). This fluorescence can be quantitatively measured, providing insights into enzyme activity. The molecular targets include the active site of DPAP1, where the compound binds and undergoes hydrolysis .
Comparación Con Compuestos Similares
Similar Compounds
H-Gly-Arg-AMC . 2 HCl: Another fluorogenic substrate for DPAP1.
H-Ala-Arg-AMC . 2 HCl: Used similarly in enzyme activity assays.
Uniqueness
H-Pro-Arg-AMC . 2 HCl is unique due to its specific amino acid sequence, which provides distinct binding and cleavage properties, making it particularly suitable for studying DPAP1 activity in Plasmodium falciparum .
Propiedades
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-12-10-18(28)31-17-11-13(6-7-14(12)17)26-20(30)16(5-3-9-25-21(22)23)27-19(29)15-4-2-8-24-15/h6-7,10-11,15-16,24H,2-5,8-9H2,1H3,(H,26,30)(H,27,29)(H4,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJVBUAIFJVLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)
![4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)
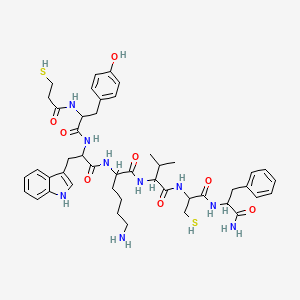
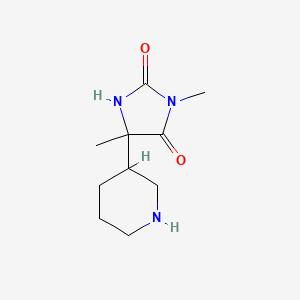
![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)
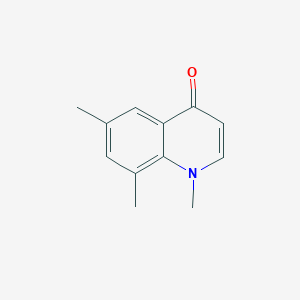
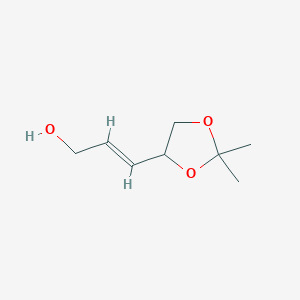
![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)

![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)

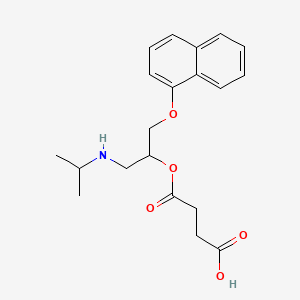
![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B12109743.png)

